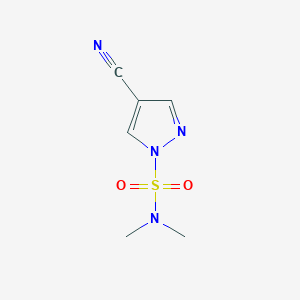
4-Cyano-N,N-dimethyl-1H-pyrazole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the reaction of 3-dimethylamino-2-aroyl-propenenitrile with hydrazine in an acidic medium, yielding 4-cyano pyrazole . Another method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, catalyzed by iodine .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles, such as metal-free and solvent-free reactions, to minimize environmental impact. Multicomponent reactions and one-pot processes are also employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N,N-dimethyl-1H-pyrazole-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced with molecular hydrogen and a metal catalyst to form pyrazoline and pyrazolidine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include phenylhydrazine, iodine, and potassium permanganate. Reaction conditions often involve acidic or basic media, depending on the desired product .
Major Products Formed
Major products formed from these reactions include pyrazoline, pyrazolidine, and various substituted pyrazoles .
Scientific Research Applications
4-Cyano-N,N-dimethyl-1H-pyrazole-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its anti-inflammatory and antidiabetic properties.
Industry: Utilized in the development of agrochemicals and fluorescent materials.
Mechanism of Action
The mechanism of action of 4-Cyano-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as 4-cyano pyrazole, 5-aminopyrazole, and various substituted pyrazoles .
Uniqueness
4-Cyano-N,N-dimethyl-1H-pyrazole-1-sulfonamide stands out due to its unique combination of a cyano group and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H8N4O2S |
|---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
4-cyano-N,N-dimethylpyrazole-1-sulfonamide |
InChI |
InChI=1S/C6H8N4O2S/c1-9(2)13(11,12)10-5-6(3-7)4-8-10/h4-5H,1-2H3 |
InChI Key |
JWEQDSZOCROJFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(C=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















